Hydrogen Bond Donor Count and TPSA: 3-OH Differentiation from Des-Hydroxy 3-(2,6-Difluorophenyl)azetidine
The target compound possesses a tertiary hydroxyl group at the azetidine 3-position absent in the analog 3-(2,6-difluorophenyl)azetidine (CAS 1260858-79-4). This structural feature increases the hydrogen bond donor count from 2 to 3 and the topological polar surface area (TPSA) from approximately 12.0 Ų to 32.3 Ų [1]. In CNS drug discovery, TPSA values below 60–70 Ų are generally required for passive blood-brain barrier penetration; the 32.3 Ų value of the target compound retains favorable CNS penetration potential while offering an additional H-bond anchoring point for target engagement that the des-hydroxy analog cannot provide [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 3; HBA = 4; TPSA = 32.3 Ų; Rotatable bonds = 1 |
| Comparator Or Baseline | 3-(2,6-Difluorophenyl)azetidine (free base): HBD ≈ 1 (NH only); TPSA ≈ 12.0 Ų (estimated for secondary amine azetidine); HBA = 2 (N + 2F). 3-(2,6-Difluorophenyl)azetidine HCl (CAS 1986372-82-0): MW 205.63, LogP = 2.78 (chemsrc.com). |
| Quantified Difference | ΔHBD = +2; ΔTPSA ≈ +20.3 Ų; ΔMW (HCl salt) = +16.0 g/mol |
| Conditions | PubChem computed properties (Cactvs 3.4.8.24); LogP from chemsrc.com for comparator |
Why This Matters
The additional H-bond donor and higher TPSA enhance the compound's capacity for directional intermolecular interactions with biological targets (e.g., kinase hinge regions, GPCR binding pockets) while still maintaining drug-like physicochemical space, making it a more versatile fragment for lead optimization than the des-hydroxy analog.
- [1] PubChem CID 138106313, Computed Properties: HBD=3, HBA=4, TPSA=32.3 Ų, Rotatable Bond Count=1. Computed by Cactvs 3.4.8.24 (PubChem 2025.09.15). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Review establishing TPSA < 60–70 Ų as favorable for CNS penetration. View Source
